molecular formula C10H8BrF3O3 B6296356 2-(2-Bromo-6-trifluoromethoxyphenyl)-1,3-dioxolane CAS No. 2221812-20-8

2-(2-Bromo-6-trifluoromethoxyphenyl)-1,3-dioxolane

Cat. No.: B6296356
CAS No.: 2221812-20-8
M. Wt: 313.07 g/mol
InChI Key: LWWPZLRUGZVDRE-UHFFFAOYSA-N
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Description

2-(2-Bromo-6-trifluoromethoxyphenyl)-1,3-dioxolane is an organic compound characterized by the presence of a bromine atom, a trifluoromethoxy group, and a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-6-trifluoromethoxyphenyl)-1,3-dioxolane typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromo-6-trifluoromethoxyphenol.

    Formation of the Dioxolane Ring: The phenol is reacted with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the dioxolane ring. This reaction is typically carried out under reflux conditions.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing automated purification systems.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-6-trifluoromethoxyphenyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative, while oxidation might produce a ketone or carboxylic acid derivative.

Scientific Research Applications

2-(2-Bromo-6-trifluoromethoxyphenyl)-1,3-dioxolane has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it useful in the development of advanced materials, such as polymers with specific properties.

    Organic Synthesis:

Mechanism of Action

The mechanism by which 2-(2-Bromo-6-trifluoromethoxyphenyl)-1,3-dioxolane exerts its effects depends on its specific application. In medicinal chemistry, for instance, the compound may interact with biological targets such as enzymes or receptors, mod

Properties

IUPAC Name

2-[2-bromo-6-(trifluoromethoxy)phenyl]-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3O3/c11-6-2-1-3-7(17-10(12,13)14)8(6)9-15-4-5-16-9/h1-3,9H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWWPZLRUGZVDRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C(C=CC=C2Br)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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